molecular formula C13H7F2N B14268439 7,10-Difluorobenzo(h)quinoline CAS No. 163275-64-7

7,10-Difluorobenzo(h)quinoline

Cat. No.: B14268439
CAS No.: 163275-64-7
M. Wt: 215.20 g/mol
InChI Key: GOCFEAGEPBLXRZ-UHFFFAOYSA-N
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Description

7,10-Difluorobenzo(h)quinoline is a fluorinated derivative of benzoquinoline, a heterocyclic aromatic compound This compound is characterized by the presence of two fluorine atoms at the 7th and 10th positions on the benzoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,10-Difluorobenzo(h)quinoline typically involves the fluorination of benzoquinoline derivatives. One common method is the nucleophilic substitution of hydrogen atoms with fluorine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 7,10-Difluorobenzo(h)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinolines, fluorinated aromatic compounds, and complex heterocyclic structures .

Scientific Research Applications

7,10-Difluorobenzo(h)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,10-Difluorobenzo(h)quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to DNA or proteins, thereby affecting their function. The fluorine atoms enhance its binding affinity and specificity, making it a potent inhibitor or activator of various biological processes .

Comparison with Similar Compounds

    Benzo(h)quinoline: The parent compound without fluorine atoms.

    7-Fluorobenzo(h)quinoline: A mono-fluorinated derivative.

    10-Fluorobenzo(h)quinoline: Another mono-fluorinated derivative.

Uniqueness: 7,10-Difluorobenzo(h)quinoline is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability, reactivity, and biological activity compared to its mono-fluorinated and non-fluorinated counterparts .

Properties

CAS No.

163275-64-7

Molecular Formula

C13H7F2N

Molecular Weight

215.20 g/mol

IUPAC Name

7,10-difluorobenzo[h]quinoline

InChI

InChI=1S/C13H7F2N/c14-10-5-6-11(15)12-9(10)4-3-8-2-1-7-16-13(8)12/h1-7H

InChI Key

GOCFEAGEPBLXRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CC(=C3C=C2)F)F)N=C1

Origin of Product

United States

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